molecular formula C12H12N2O2 B14770948 n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide

n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide

Cat. No.: B14770948
M. Wt: 216.24 g/mol
InChI Key: SHNALHDPHYMAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide typically involves the reaction of benzo[d]isoxazol-3-yl acetic acid with allyl amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • n-Allyl-2-(2-oxo-benzothiazol-3-yl)acetamide
  • n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide

Uniqueness

This compound is unique due to its specific structural features and the presence of the isoxazole ring This structural motif imparts distinct biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C12H12N2O2/c1-2-7-13-12(15)8-10-9-5-3-4-6-11(9)16-14-10/h2-6H,1,7-8H2,(H,13,15)

InChI Key

SHNALHDPHYMAID-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CC1=NOC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.